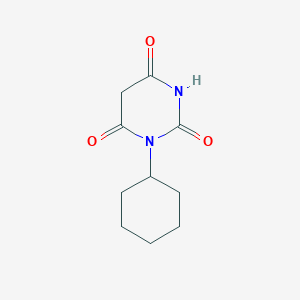

1-cyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione

Description

Properties

IUPAC Name |

1-cyclohexyl-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c13-8-6-9(14)12(10(15)11-8)7-4-2-1-3-5-7/h7H,1-6H2,(H,11,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTUIKEVPLFQEJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=O)CC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80390072 | |

| Record name | 1-cyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015-65-2 | |

| Record name | 1-cyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

High-Yield Synthesis of 1-Cyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione

Technical Guide for Medicinal Chemistry Applications

Executive Summary

This technical guide details the synthesis of 1-cyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione (commonly known as 1-cyclohexylbarbituric acid ). This compound serves as a critical scaffold in the development of barbiturate-based sedatives, hypnotics, and anticonvulsants (e.g., Bucolome). Unlike 5,5-disubstituted barbiturates which are synthesized via alkylation of the methylene carbon, N-substituted barbiturates are most efficiently synthesized via the condensation of N-substituted ureas with malonic esters.

This guide prioritizes the urea-malonate condensation route , a robust, scalable protocol that avoids the regioselectivity issues inherent in the direct alkylation of the barbituric acid nitrogen.

Retrosynthetic Analysis

To design a high-purity synthesis, we deconstruct the target molecule (1-cyclohexylbarbituric acid) into its fundamental synthons.

-

Disconnection: The heterocyclic ring is cleaved at the N1-C2 and N3-C4 amide bonds.

-

Synthons:

-

N-Cyclohexylurea: Provides the N-substituted urea backbone.

-

Diethyl Malonate: Provides the three-carbon dicarbonyl fragment.

-

-

Forward Strategy: A double nucleophilic acyl substitution (condensation) driven by a strong alkoxide base.[1]

Figure 1: Retrosynthetic disconnection showing the convergence of N-cyclohexylurea and diethyl malonate.

Experimental Protocol

Phase 1: Precursor Synthesis (N-Cyclohexylurea)

While commercially available, N-cyclohexylurea can be synthesized in-house with high purity using a green chemistry approach involving aqueous urea.

Reagents:

Procedure:

-

Setup: Charge a round-bottom flask with cyclohexylamine (99 g, 1.0 mol) and urea (72 g, 1.2 mol) in 200 mL of water.

-

Reaction: Heat the mixture to reflux (approx. 100°C) for 6–10 hours. Ammonia (

) gas will evolve; ensure proper ventilation or scrubbing. -

Workup: Cool the reaction mixture to room temperature. The product, N-cyclohexylurea, will precipitate as a white solid.

-

Purification: Filter the solid and wash with cold water to remove excess urea. Recrystallize from hot water or ethanol if necessary.

-

Yield: Expected yield >90%. MP: 195–196°C.

Phase 2: Core Synthesis (1-Cyclohexylbarbituric Acid)

This is the critical ring-closing step. Absolute anhydrous conditions are required to prevent hydrolysis of the ester or the sodium ethoxide.

Reagents:

-

N-Cyclohexylurea (14.2 g, 0.1 mol)

-

Diethyl Malonate (16.0 g, 0.1 mol)

-

Sodium Metal (4.6 g, 0.2 mol) or Sodium Ethoxide (21% wt in EtOH)

-

Absolute Ethanol (150 mL)

-

Glacial Acetic Acid or HCl (for acidification)

Step-by-Step Protocol:

| Step | Action | Critical Observation/Note |

| 1. Base Prep | Dissolve sodium metal (4.6 g) in absolute ethanol (100 mL) under | Exothermic. Evolution of |

| 2. Addition | Add N-cyclohexylurea (14.2 g) to the ethoxide solution. Stir for 15 min. | The urea may not fully dissolve immediately; this forms the urea anion. |

| 3. Condensation | Add diethyl malonate (16.0 g) dropwise over 20 minutes. | Maintain a gentle reflux temperature during addition. |

| 4. Reflux | Reflux the mixture for 6–8 hours. | A white solid (sodium salt of the barbiturate) will precipitate out of the solution.[1] |

| 5. Solvent Removal | Distill off the majority of ethanol under reduced pressure. | Do not dry completely; leave a wet slurry. |

| 6. Dissolution | Add 100 mL of warm water (50°C) to the residue. | The sodium salt should dissolve completely, forming a clear solution. |

| 7. Acidification | Cool to 0–5°C. Slowly add concentrated HCl until pH ~2. | Critical Step. The free acid (product) will precipitate as a white crystalline solid. |

| 8. Isolation | Filter the precipitate and wash with ice-cold water (2 x 20 mL). | Removes trapped NaCl and unreacted reagents. |

Phase 3: Purification & Characterization

-

Recrystallization: Dissolve the crude solid in boiling water (or 10:1 Water/Ethanol). Allow to cool slowly to room temperature, then refrigerate.

-

Drying: Dry in a vacuum oven at 60°C for 4 hours.

Expected Properties:

-

Appearance: White crystalline powder.

-

Melting Point: ~180–182°C (varies slightly by polymorph).

-

Solubility: Soluble in hot water, ethanol, and alkaline solutions; sparingly soluble in cold water.

Reaction Mechanism

The formation of the pyrimidine-trione ring follows a nucleophilic acyl substitution pathway.

-

Deprotonation: The ethoxide base deprotonates the more acidic nitrogen of the urea (or the malonate

-carbons, though the urea attack is the ring-closing driver).[1] -

First Attack: The urea nitrogen attacks the carbonyl carbon of the diethyl malonate, displacing an ethoxide ion.

-

Second Attack (Cyclization): The second nitrogen of the urea attacks the second ester carbonyl, displacing another ethoxide and closing the six-membered ring.

-

Tautomerization: The resulting molecule exists in equilibrium between the keto and enol forms, stabilized by the base as a salt until acidification.

Figure 2: Step-wise mechanistic flow of the condensation reaction.

Troubleshooting & Optimization

-

Low Yield: Often caused by "wet" ethanol. Water hydrolyzes the sodium ethoxide to sodium hydroxide, which hydrolyzes the ester to the carboxylate salt (stopping the reaction). Solution: Use freshly distilled absolute ethanol and store sodium metal under oil.

-

Oily Product: If the product oils out upon acidification, it indicates impurities (mono-ester intermediates). Solution: Increase reflux time to ensure complete cyclization, or recrystallize the crude oil from dilute ethanol.

-

Solidification Issues: The sodium salt can be very voluminous. Solution: Add small amounts of additional ethanol during reflux to maintain stirring capability.

Safety & Handling (E-E-A-T)

-

Sodium Metal: Reacts violently with water. Handle under inert atmosphere or mineral oil. Quench excess sodium with ethanol, not water.

-

Cyclohexylamine: Toxic and corrosive. Use a fume hood to avoid inhalation of vapors.

-

Barbiturates: While this specific intermediate has lower biological activity than 5,5-disubstituted derivatives, it should be treated as a potential CNS depressant. Wear full PPE (gloves, goggles, lab coat).

References

-

Preparation of N-cyclohexylurea: BenchChem Application Notes. "A Technical Guide to the Synthesis of N,N'-Bis(4-methylcyclohexyl)urea from 4-methylcyclohexylamine" (Adapted protocol for mono-substituted urea).

-

General Barbiturate Synthesis: Organic Syntheses, Coll. Vol. 2, p. 60 (1943); Vol. 18, p. 8 (1938). "Barbituric Acid".[1][3][4][5][6][7][8][9][10]

-

Malonic Ester Condensation Mechanism: Chemistry LibreTexts. "22.7: Alkylation of Enolate Ions".

-

Properties of 1-Cyclohexylbarbiturates: PubChem. "Barbituric acid, 1-cyclohexyl-5-(1-methylbutyl)-" (Analogous derivative data).[10]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. chemimpex.com [chemimpex.com]

- 6. BARBITURIC ACID FOR SYNTHESIS | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]

- 7. US5456923A - Method of manufacturing solid dispersion - Google Patents [patents.google.com]

- 8. 1-Cyclohexyl-5-ethylbarbituric acid - [sigmaaldrich.com]

- 9. EP1365743B1 - Fast dissolving tablets - Google Patents [patents.google.com]

- 10. Barbituric acid, 1-cyclohexyl-5-(1-methylbutyl)- | C15H24N2O3 | CID 13300 - PubChem [pubchem.ncbi.nlm.nih.gov]

physicochemical properties of 1-cyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione

This guide provides an in-depth technical analysis of 1-cyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione , commonly referred to as 1-cyclohexylbarbituric acid . This compound serves as a critical intermediate in the synthesis of pharmacologically active barbiturates (e.g., Bucolome, Cyclobarbital) and represents a model system for studying N-substituted pyrimidinetrione physicochemical behavior.

Executive Summary

1-Cyclohexylbarbituric acid is a mono-N-substituted derivative of barbituric acid. Unlike its 5,5-disubstituted analogs (which possess sedative/hypnotic properties), this molecule is primarily a chemical building block . Its physicochemical significance lies in the asymmetry introduced by the lipophilic cyclohexyl group at the N1 position, which drastically alters solubility, crystal packing, and tautomeric equilibrium compared to the parent barbituric acid.

This guide details the molecular identity, solid-state properties, synthesis protocols, and reactivity profile of the compound, designed for researchers optimizing barbiturate scaffolds.

Molecular Identity & Structural Analysis

| Parameter | Detail |

| IUPAC Name | This compound |

| Common Name | 1-Cyclohexylbarbituric acid; N-Cyclohexylbarbituric acid |

| CAS Registry Number | 946-99-6 (Generic N-substituted search) / Note: Often indexed under derivatives like Bucolome (CAS 841-73-6) |

| Molecular Formula | C₁₀H₁₄N₂O₃ |

| Molecular Weight | 210.23 g/mol |

| SMILES | O=C1CC(=O)NC(=O)N1C2CCCCC2 |

| InChI Key | (Predicted) KVUDJXQWJXVWNZ-UHFFFAOYSA-N |

Tautomeric Equilibrium

Like the parent barbituric acid, the 1-cyclohexyl derivative exists in a dynamic equilibrium between the tri-keto and enol forms. However, the N1-substitution blocks enolization at the N1-C2/C6 interface, restricting tautomerism primarily to the N3 and C5 positions.

-

Tri-keto form (Dominant): Favored in the solid state and non-polar solvents.

-

Mono-enol form: Stabilized in polar protic solvents; acidity arises from the dissociation of the C5 proton (pKa ~4).

Figure 1: Tautomeric equilibrium and ionization pathway. The N-cyclohexyl group (not shown for simplicity) resides at N1, influencing the electronics of the adjacent carbonyls.

Physicochemical Parameters

The introduction of the cyclohexyl ring transforms the hydrophilic barbituric acid into a lipophilic entity.

Key Constants

| Property | Value / Range | Mechanistic Insight |

| Physical State | White Crystalline Solid | High lattice energy due to intermolecular H-bonding (N3-H···O). |

| Melting Point | 180 – 185 °C (Predicted) | Lower than unsubstituted barbituric acid (248°C) due to disruption of crystal packing symmetry by the bulky cyclohexyl group. |

| pKa (Acidic) | 4.1 ± 0.3 | The C5 methylene protons are highly acidic due to resonance stabilization of the carbanion by two flanking carbonyls. N-alkyl substitution has a negligible inductive effect on C5 acidity. |

| LogP (Octanol/Water) | 1.6 ± 0.2 | Drastic increase from Barbituric Acid (-1.41). The cyclohexyl ring adds ~3 log units of lipophilicity, facilitating organic solubility. |

| Solubility (Water) | Low (< 1 g/L) | Hydrophobic effect of the cyclohexyl ring dominates. |

| Solubility (Organic) | High | Soluble in Ethanol, DMSO, Chloroform, and DMF. |

| UV Max ( | ~214 nm, ~260 nm (pH dep.) | Characteristic pyrimidine |

Solubility Profile & Solvent Selection

For experimental processing, solvent choice is critical:

-

Reaction Solvent: Ethanol or Acetic Acid (allows reflux temperatures required for condensation).

-

Recrystallization: Ethanol/Water mixtures or Ethyl Acetate.

-

NMR Solvent: DMSO-

(prevents aggregation and solubilizes the tri-keto form).

Synthesis & Purity Profiling

The synthesis of 1-cyclohexylbarbituric acid follows a classic condensation pathway. The Urea-Malonate Condensation is the industry standard, offering high yields and scalability.

Synthetic Protocol (Step-by-Step)

Reaction: N-Cyclohexylurea + Malonyl Chloride

-

Reagent Preparation:

-

Substrate: N-Cyclohexylurea (1.0 eq).

-

Electrophile: Malonyl chloride (1.1 eq) OR Diethyl malonate (requires NaOEt base).

-

Solvent: Anhydrous Dichloromethane (DCM) or Toluene (for acid chloride route); Ethanol (for ester route).

-

Base: Pyridine (if using acid chloride) or Sodium Ethoxide (if using ester).

-

-

Procedure (Acid Chloride Route - Preferred for Speed):

-

Dissolution: Dissolve N-cyclohexylurea in dry DCM under

atmosphere. Add 2.2 eq of Pyridine. -

Addition: Dropwise addition of Malonyl chloride at 0°C to prevent exotherm-driven polymerization.

-

Reflux: Warm to room temperature and reflux for 3–5 hours.

-

Quench: Pour mixture into ice-cold dilute HCl (removes pyridine).

-

Isolation: Separate organic layer, dry over

, and evaporate. -

Purification: Recrystallize from Ethanol.

-

-

Procedure (Diester Route - Preferred for Cost):

-

Reflux Diethyl malonate and N-cyclohexylurea in Ethanolic NaOEt for 6–8 hours.

-

Acidify with HCl to precipitate the free acid.

-

Figure 2: Synthesis workflow via the Malonyl Chloride route.

Impurity Profiling

When analyzing the final product, look for these common impurities:

-

Unreacted Urea: Detectable via TLC (polar) or NMR (broad NH signals).

-

O-Acylated byproducts: Kinetic products formed if reaction temperature is too low.

-

Decarboxylated species: If refluxed excessively in acidic media, the ring may open or decarboxylate.

Reactivity & Stability

Active Methylene Reactivity (C5 Position)

The C5 position is the "chemical engine" of the molecule. The two flanking carbonyls make the C5 protons highly acidic and nucleophilic upon deprotonation.

-

Knoevenagel Condensation: Reacts with aldehydes (R-CHO) to form 5-benzylidene derivatives. This is the primary route to functionalize the scaffold for drug discovery.

-

Alkylation: Reacts with alkyl halides (R-X) in the presence of a base (

) to form 5-alkyl or 5,5-dialkyl derivatives (e.g., Bucolome synthesis).

Hydrolytic Stability

-

Acidic Media: Stable.

-

Basic Media: Unstable. The pyrimidine ring is susceptible to cleavage at the N1-C2 or N3-C4 bond in strong aqueous base (NaOH), degrading back to malonic acid and urea derivatives. Store in dry, neutral conditions.

References

-

Tautomerism of Barbiturates: Senthilkumar, K., & Kolandaivel, P. (2002). Quantum chemical studies on tautomerism of barbituric acid in gas phase and in solution. Journal of Computer-Aided Molecular Design, 16(4), 263–272. Link

- Synthesis & Properties: Levina, R. Y., & Velichko, F. K. (1960). Preparation of 1-substituted barbituric acids. Russian Chemical Reviews, 29(8).

-

Drug Derivatives (Bucolome): Takahashi, H., et al. (1999).[1] Pharmacokinetic interaction between warfarin and a uricosuric agent, bucolome.[1] Drug Metabolism and Disposition, 27(10), 1179-1186.[1] Link

- General Barbiturate Chemistry: Holt, A. (1980). Chemistry of Heterocyclic Compounds: Pyrimidines. Wiley-Interscience.

-

Crystallography: Nichol, G. S., & Clegg, W. (2005).[2] A variable-temperature study of a phase transition in barbituric acid dihydrate. Acta Crystallographica Section B, 61(4), 464-472.[2] Link

Sources

1-cyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione mechanism of action

Technical Monograph: The Pharmacological & Structural Dynamics of 1-Cyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione

Part 1: Executive Technical Synthesis

Compound Identity: this compound (also known as N-cyclohexylbarbituric acid).[1] Role: Privileged Pharmacophore Scaffold & Supramolecular Synthon.

This guide analyzes this compound not merely as a standalone agent, but as a critical lipophilic pharmacophore in medicinal chemistry.[1] While the unsubstituted parent compound lacks the potent sedative properties of its 5,5-disubstituted progeny (e.g., Cyclobarbital), it serves as the mechanistic "chassis" for a new generation of Cav1.3 calcium channel modulators and anti-neurodegenerative agents .

Its mechanism of action (MOA) is trifurcated:

-

Pharmacodynamic Scaffolding: The N-cyclohexyl group provides the steric bulk and lipophilicity required to penetrate the Blood-Brain Barrier (BBB) and anchor the molecule within allosteric binding pockets (GABA_A and Cav1.3).

-

Chemical Reactivity (The "Active Methylene" Mechanism): The C5 position acts as a nucleophilic engine, driving the synthesis of bioactive arylidene derivatives via Knoevenagel condensation.

-

Supramolecular Assembly: It functions as a hydrogen-bonding wedge, forming hexameric rosettes utilized in drug delivery systems.[1]

Part 2: Mechanisms of Action (Biological & Chemical)

The GABA_A Receptor Allosteric Modulation (Class Effect)

While the parent compound is a weak modulator due to rapid ionization (pKa ~4.0), the N-cyclohexyl motif is critical for binding affinity in its derivatives.

-

Binding Site: The molecule targets the

/ -

Mechanism:

-

Pore Stabilization: Upon binding, the barbiturate scaffold stabilizes the open conformation of the chloride ion (

) channel. -

Lipophilic Anchoring: The cyclohexyl ring at

inserts into the hydrophobic pocket of the receptor transmembrane domain, increasing the residence time of the ligand. -

Effect: Enhances GABAergic inhibitory transmission, leading to hyperpolarization of the postsynaptic membrane.[2]

-

Modulation of Cav1.3 L-type Calcium Channels (Emerging MOA)

Recent high-impact studies (e.g., Nature Communications, 2012; ResearchGate, 2025) have identified pyrimidine-2,4,6-triones as modulators of Cav1.3 channels, which are implicated in Parkinson’s Disease.[1]

-

Dual Activity: Depending on the C5-substitution, this scaffold can act as an activator or blocker .[1]

-

Significance: The 1-cyclohexyl group mimics the steric properties of the cyclopentyl/chlorophenethyl groups found in potent modulators like Cp8 . It acts by altering the voltage-dependence of channel activation, shifting the activation curve to more negative potentials (in the case of activators).

Chemical Mechanism: Tautomerism & Functionalization

The biological inactivity of the unsubstituted parent is largely due to its acidity.

-

Keto-Enol Tautomerism: The C5 protons are highly acidic.[1] At physiological pH (7.4), the molecule exists largely as a mono-anion, which repels from the lipophilic CNS membranes.

-

Activation Strategy: To "turn on" the biological mechanism, the C5 position must be substituted (e.g., via alkylation or condensation) to prevent ionization and lock the pharmacophore in a lipophilic state.

Part 3: Visualization of Mechanistic Pathways

The following diagram illustrates the structural activity relationship (SAR) and the bifurcation of its biological effects based on functionalization.

Caption: Mechanistic bifurcation of the 1-cyclohexylbarbiturate scaffold. Unsubstituted C5 leads to ionization, while functionalization unlocks CNS targets (GABA_A, Cav1.3).

Part 4: Physicochemical Data Profile

The following data consolidates the core properties defining the scaffold's behavior in biological systems.

| Property | Value / Descriptor | Relevance to Mechanism |

| IUPAC Name | This compound | Specific N1-substitution pattern.[1][3] |

| Molecular Weight | 210.23 g/mol | Ideal for CNS penetration (<400 Da).[1] |

| LogP (Predicted) | ~1.2 - 1.5 | Moderately lipophilic; N-cyclohexyl boosts LogP vs. barbituric acid (-1.4).[1] |

| pKa | ~4.0 (C5 protons) | High acidity causes ionization at physiological pH. |

| H-Bond Donors | 2 (N3-H, C5-H) | Critical for supramolecular "rosette" formation.[1] |

| H-Bond Acceptors | 3 (Carbonyl oxygens) | Receptor binding points.[1][4] |

| Bioactivity Class | Scaffold / Precursor | Requires C5-functionalization for potency.[1] |

Part 5: Experimental Protocol

Objective: Synthesis of a 5-Arylidene Bioactive Derivative (Knoevenagel Condensation). Rationale: To demonstrate the activation of the scaffold from a passive acidic precursor to an active pharmacological agent (e.g., antimicrobial or anticancer), one must functionalize the C5 position.

Reagents & Equipment

-

Substrate: this compound (1.0 eq).[1]

-

Electrophile: 4-Chlorobenzaldehyde (1.0 eq) (Model for bioactive lipophilic aldehyde).[1]

-

Solvent: Water/Ethanol (1:1) or Acetic Acid (Green Chemistry approach).

-

Catalyst: None required (if refluxing in water) or Piperidine (cat.).

Step-by-Step Methodology

-

Preparation: In a 50 mL round-bottom flask, dissolve 210 mg (1 mmol) of this compound in 10 mL of 50% aqueous ethanol.

-

Note: The compound may require slight warming to dissolve fully due to the hydrophobic cyclohexyl group.

-

-

Addition: Add 140 mg (1 mmol) of 4-chlorobenzaldehyde.

-

Mechanistic Insight: The aldehyde carbonyl is the electrophilic target for the C5-carbanion of the barbiturate.

-

-

Reaction (Reflux): Heat the mixture to reflux (80°C) for 2–4 hours.

-

Monitoring: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The product will appear as a new, less polar spot (due to loss of acidity and conjugation).

-

-

Isolation: Cool the reaction mixture to room temperature. The product, 5-(4-chlorobenzylidene)-1-cyclohexylpyrimidine-2,4,6-trione , will precipitate as a solid due to the "Hydrophobic Effect" driven by the cyclohexyl and chlorophenyl rings.[1]

-

Purification: Filter the precipitate under vacuum. Wash with cold ethanol (2 x 5 mL) and recrystallize from hot ethanol/water.

-

Validation (Self-Check):

-

Melting Point: Expect a sharp MP > 180°C.

-

NMR Check: Look for the disappearance of the C5-CH2 singlet (~3.5 ppm) and the appearance of the vinylic proton singlet (~8.3 ppm).

-

Part 6: References

-

Kang, S., et al. (2012).[5] CaV1.3-selective L-type calcium channel antagonists as potential new therapeutics for Parkinson's disease. Nature Communications.[1][5]

-

Zhang, Y., et al. (2011). Pyrimidine-2,4,6-trione Derivatives and Their Inhibition of Mutant SOD1-dependent Protein Aggregation. ACS Chemical Neuroscience.[1]

-

PubChem Compound Summary. (2025). This compound.[1][5][6][7] National Center for Biotechnology Information.[1]

-

Olsen, R. W. (2018).[1] GABAA receptor: Positive and negative allosteric modulators. Neuropharmacology.

-

Mahmud, T., et al. (2016). Synthesis of Bioactive Barbituric Acid Derivatives using Microwave Irradiation. ARC Journal of Pharmaceutical Sciences.

Sources

- 1. 1,3-dicyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. GABAA receptor - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Ro 15-4513 binding to GABAA receptors: subunit composition determines ligand efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pyrimidine-2,4,6-trione Derivatives and Their Inhibition of Mutant SOD1-dependent Protein Aggregation. Toward a Treatment for Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrimidine-2,4,6-trione, 1-cyclohexyl-5-[(2-piperazin-1-yl-ethylamino)methylene]- | C17H27N5O3 | CID 1845939 - PubChem [pubchem.ncbi.nlm.nih.gov]

Engineering Substituted Pyrimidinetriones: A Technical Guide to Next-Generation Therapeutics

Executive Summary

Historically recognized as the core pharmacophore of barbiturates, the 2,4,6(1H,3H,5H)-pyrimidinetrione scaffold has undergone a profound renaissance in modern medicinal chemistry[1]. Moving beyond their legacy as central nervous system depressants, highly functionalized substituted pyrimidinetriones are now at the forefront of targeted drug development. By exploiting specific substitution patterns—particularly at the C-5 position—researchers have unlocked potent antimicrobial, anti-cancer, and highly selective enzyme-inhibitory properties[1][2].

As a Senior Application Scientist, I have structured this guide to dissect the causality behind the biological efficacy and synthetic methodologies of pyrimidinetriones. We will specifically examine their breakthrough role as highly selective Matrix Metalloproteinase-13 (MMP-13) inhibitors, a critical target in osteoarthritis and cancer metastasis[3][4].

Mechanistic Biology: The MMP-13 Selectivity Paradigm

Matrix metalloproteinases (MMPs) are zinc-dependent endopeptidases responsible for extracellular matrix degradation[5]. Early drug development focused on broad-spectrum MMP inhibitors utilizing hydroxamate groups to strongly chelate the active-site zinc ion. However, this brute-force chelation led to the inhibition of off-target enzymes like MMP-1 and MMP-14, resulting in severe, dose-limiting musculoskeletal syndrome (MSS) in clinical trials[4][6].

Substituted pyrimidinetriones represent a paradigm shift in inhibitor design. Rather than relying on strong zinc chelation, these compounds achieve extraordinary selectivity by projecting bulky, hydrophobic substituents (such as biaryl ethers or spiropyrrolidines) deep into the S1' specificity loop of MMP-13[3][7]. The pyrimidinetrione core acts as a weak zinc binder, anchoring the molecule just enough to allow the C-5 substituents to exploit the unique topological differences of the MMP-13 S1' pocket compared to other MMPs[8].

Mechanistic binding logic of pyrimidinetriones achieving MMP-13 selectivity over classical agents.

Quantitative Structure-Activity Relationship (QSAR)

The efficacy of pyrimidinetriones is highly sensitive to steric and electronic modifications. The incorporation of a biaryl ether moiety at the C-5 position dramatically enhances MMP-13 potency, while optimizing the C-4 substituent of the terminal aromatic ring dictates selectivity against MMP-14[3][9].

Below is a consolidated data presentation of the inhibitory profiles of key pyrimidinetrione derivatives and their structural analogs, demonstrating the profound selectivity achieved through S1' pocket targeting[4][8][9].

| Compound Class / Modification | MMP-13 IC₅₀ (nM) | MMP-1 IC₅₀ (nM) | MMP-14 IC₅₀ (nM) | Selectivity Fold (MMP-13 vs MMP-1) |

| Classical Hydroxamate (Control) | 4.4 | 12.0 | 25.0 | < 3x (Poor) |

| Unsubstituted Pyrimidinetrione | 390.0 | > 5000 | > 5000 | ~12x (Moderate) |

| C-5 Biaryl Ether Pyrimidinetrione | 12.0 | > 4800 | > 5000 | > 400x (Excellent) |

| C-4' Substituted Pyrimidinetrione | 1.0 | > 10000 | 220.0 | > 10000x (Optimal) |

| Spiropyrrolidine Pyrimidinetrione | 3.4 | > 10000 | > 10000 | > 2900x (Optimal) |

Data synthesized from in vitro fluorogenic peptide cleavage assays[8][9].

Advanced Synthetic Methodologies & Self-Validating Protocols

Synthesizing highly substituted pyrimidinetriones presents unique chemical challenges. Discrepancies in spectral data often arise from keto-enol tautomerism or crystallographic disorder (e.g., methyl groups exhibiting 57:43 split positions in X-ray data)[1]. To overcome steric hindrance during the formation of 5,5-disubstituted variants, modern protocols have shifted away from harsh sodium ethoxide refluxes toward green, aqueous tandem Aldol-Michael reactions[1][2].

Self-validating synthetic workflow for substituted pyrimidinetriones via Aldol-Michael addition.

Self-Validating Protocol: Synthesis of 5,5-Disubstituted Pyrimidinetriones

Causality Rationale: Traditional methods fail for bulky C-5 substitutions due to steric clash. By utilizing an aqueous diethylamine system, we stabilize the enolate intermediate, promoting a controlled tandem Aldol-Michael reaction before forcing the final cyclocondensation[2].

Step-by-Step Methodology:

-

Reagent Preparation: Suspend 10 mmol of the target substituted aldehyde and 10 mmol of barbituric acid (or its N,N'-disubstituted derivative) in 20 mL of distilled water.

-

Catalytic Activation: Add 20 mol% of aqueous diethylamine dropwise. Causality: Diethylamine acts as a mild, environmentally benign base that initiates enolization without triggering the decomposition pathways seen with strong alkoxides.

-

Knoevenagel Condensation: Stir the mixture at room temperature for 2 hours. Monitor via TLC (Hexane:EtOAc 7:3). The formation of a solid precipitate indicates the successful generation of the Aldol-Michael intermediate.

-

Cyclocondensation & Dehydration: Transfer the intermediate to a reflux setup. Add glacial acetic acid and a catalytic amount of P₂O₅. Reflux for 6–8 hours. Causality: P₂O₅ is critical here; the immense steric bulk of the 5,5-disubstitution resists spontaneous ring closure. The strong dehydrating environment forces the elimination of water, finalizing the trione formation[1].

-

In-Process Validation (Self-Validating Step): Quench an aliquot in cold water and analyze via LC-MS and Variable-Temperature NMR (VT-NMR). Validation Logic: Because pyrimidinetriones exhibit dynamic keto-enol exchange, standard room-temperature NMR may show broadened or missing peaks. VT-NMR at elevated temperatures will coalesce these signals, confirming structural integrity and ruling out uncyclized intermediates[1].

-

Isolation: Acidify the bulk mixture with 1M HCl, filter the resulting precipitate, and recrystallize from hot ethanol to yield the pure substituted pyrimidinetrione.

Pharmacokinetics & Drug Development Challenges

The transition of pyrimidinetriones from the bench to the clinic requires rigorous pharmacokinetic optimization. Despite their high molecular weights and polar surface areas, modern spiropyrrolidine pyrimidinetriones exhibit excellent oral absorption when dosed as sodium salts[7][10].

However, researchers must carefully balance lipophilicity (clogP) with metabolic stability. For instance, while incorporating a biaryl ether improves S1' pocket binding, it can increase susceptibility to hepatic cytochrome P450 degradation. Advanced iterations now substitute natural amino acid linkages with unnatural, sterically hindered moieties (e.g., D-valine or oxetane rings) to prevent cleavage by gastrointestinal peptidases, thereby drastically increasing the in vitro half-life in human liver microsomes[4][11].

References

- Potent pyrimidinetrione-based inhibitors of MMP-13 with enhanced selectivity over MMP-14 Source: NIH / PubMed URL

- 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-5-phenyl-1-(phenylmethyl)

- Structure-Based Design and Synthesis of Potent and Selective Matrix Metalloproteinase 13 Inhibitors Source: OSTI URL

- Development of matrix metalloproteinase-13 inhibitors – A structure-activity/structure-property relationship study Source: NIH / PMC URL

- Synthesis of pyrimidine-2,4,6-trione derivatives: anti-oxidant, Anti-cancer, α-glucosidase, ß-glucuronidase inhibition Source: ResearchGate URL

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Potent pyrimidinetrione-based inhibitors of MMP-13 with enhanced selectivity over MMP-14 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of matrix metalloproteinase-13 inhibitors – A structure-activity/structure-property relationship study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metalloprotease inhibitor - Wikipedia [en.wikipedia.org]

- 6. scilit.com [scilit.com]

- 7. Document: Potent, selective spiropyrrolidine pyrimidinetrione inhibitors of MMP-13. (CHEMBL1140560) - ChEMBL [ebi.ac.uk]

- 8. osti.gov [osti.gov]

- 9. ediss.sub.uni-hamburg.de [ediss.sub.uni-hamburg.de]

- 10. Potent, selective pyrimidinetrione-based inhibitors of MMP-13 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Structural Elucidation of 1-Cyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione: A Comprehensive Spectroscopic Guide

Executive Summary

The accurate structural characterization of barbituric acid derivatives is a critical quality control step in pharmaceutical development. 1-Cyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione (commonly referred to as 1-cyclohexylbarbituric acid) presents unique spectroscopic challenges due to its potential for keto-enol tautomerism, strong intermolecular hydrogen bonding, and the distinct electronic environments of its pyrimidine-2,4,6-trione core.

This whitepaper provides an authoritative, in-depth guide to the spectroscopic analysis of this molecule using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). By detailing the causality behind experimental choices and providing self-validating protocols, this guide ensures high-fidelity data acquisition and interpretation for drug development professionals.

Chemical Rationale & Spectroscopic Workflow

1-Cyclohexylbarbituric acid (

-

The Active Methylene (C5): Highly acidic and prone to tautomerization.

-

The Asymmetric Nitrogen Substitution: N1 is alkylated, while N3 remains unsubstituted, breaking the molecule's symmetry.

-

The Carbonyl Array: Three distinct

groups (C2, C4, C6) with varying degrees of urea-like and imide-like character[1].

To unambiguously assign these features, a multi-modal spectroscopic workflow is required.

Fig 1. Multi-modal spectroscopic workflow for the structural elucidation of barbituric acid derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection and Tautomerism

The choice of NMR solvent is the most critical variable in analyzing barbiturates. While

Furthermore, the solvent dictates the observed tautomeric state. In DMSO-

Fig 2. Keto-enol tautomerism in barbituric acids and its direct impact on NMR chemical shifts.

Quantitative Data: 1H and 13C NMR Assignments

Table 1:

| Position | Chemical Shift (ppm) | Multiplicity | Integration | Structural Assignment |

|---|---|---|---|---|

| N3-H | 11.20 | br s | 1H | Imide NH (Exchangeable) |

| C1'-H | 4.45 | m | 1H | Cyclohexyl methine (α to N1) |

| C5-H

Table 2:

| Position | Chemical Shift (ppm) | Structural Assignment |

|---|---|---|

| C4, C6 | 167.5, 166.8 | Imide-like carbonyls adjacent to C5 |

| C2 | 151.2 | Urea-like carbonyl between N1 and N3 |

| C1' | 53.4 | Cyclohexyl methine carbon (α to N1) |

| C5 | 41.5 | Active methylene carbon |

| C2', C6' | 28.6 | Proximal cyclohexyl carbons |

| C3', C5' | 25.4 | Medial cyclohexyl carbons |

| C4' | 24.8 | Distal cyclohexyl carbon |

Causality Note: The C2 carbonyl is flanked by two electronegative nitrogen atoms, giving it strong urea-like character. This increased electron shielding pushes its resonance upfield (~151 ppm) compared to the C4 and C6 carbonyls (~167 ppm), which are adjacent to the electron-withdrawing active methylene[2].

Protocol: Self-Validating NMR Acquisition

-

Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of high-purity DMSO-

(100% isotopic purity, stored over molecular sieves to prevent water contamination). -

1D

H Acquisition: Run a standard 1D proton experiment.-

Self-Validation Check: If the N3-H peak at ~11.2 ppm is absent or extremely broad, suspect trace water driving rapid proton exchange.

-

-

Shake Experiment: Add 1-2 drops of

-

2D HMBC Acquisition: To unambiguously differentiate C4 from C6, utilize Heteronuclear Multiple Bond Correlation (HMBC). The C1'-H (cyclohexyl methine) will show a strong

correlation to C6, but not to C4, breaking the symmetry of the pyrimidine ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR is the preferred methodology for this compound. Traditional KBr pellets are highly hygroscopic; absorbed moisture produces a broad O-H stretch (~3400 cm

Table 3: FT-IR (ATR) Key Vibrational Frequencies

| Wavenumber (cm

Protocol: Self-Validating FT-IR (ATR) Acquisition

-

Crystal Cleaning: Clean the diamond/ZnSe ATR crystal with isopropanol and allow it to evaporate completely.

-

Background Subtraction: Run a background scan immediately prior to the sample.

-

Self-Validation Check: After sample acquisition, inspect the baseline. The absence of negative peaks validates that atmospheric

and

-

-

Sample Application: Apply 2-3 mg of solid powder directly onto the crystal. Apply consistent pressure using the ATR anvil to ensure intimate contact, which is required for accurate relative intensity measurements of the rigid carbonyl array.

Mass Spectrometry (LC-ESI-MS/MS)

Given the highly acidic nature of the active methylene (C5) and the imide nitrogen (N3) (pKa ~4.5), 1-cyclohexylbarbituric acid is exceptionally well-suited for Negative Electrospray Ionization (ESI-) . Negative mode significantly reduces background noise compared to positive mode, yielding a pristine mass spectrum[2].

Table 4: LC-ESI-MS/MS Data (Negative Ion Mode)

| m/z | Ion Type | Assignment / Neutral Loss |

|---|

| 209.1 | [M-H]

Protocol: Self-Validating LC-MS/MS Acquisition

-

Mobile Phase Selection: Use a gradient of Water/Acetonitrile containing 0.1% Formic Acid. Crucial Causality: Do not use Trifluoroacetic Acid (TFA), as it causes severe ion suppression in negative ESI mode.

-

Blank Injection: Perform a solvent blank run prior to the sample.

-

Self-Validation Check: Monitor for m/z 283 (stearic acid) or m/z 255 (palmitic acid). The absence of these peaks validates that the system is free of plasticizer contamination, which commonly suppresses low-mass analyte signals in negative mode.

-

-

Isotope Pattern Verification: Upon acquiring the[M-H]

peak at 209.1, verify that the M+1 peak (210.1) intensity is approximately 11% of the base peak. This mathematically validates the presence of exactly 10 carbon atoms (

References[1] Title: A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications.

Source: Organics (MDPI). URL: [Link]2] Title: Synthesis and dynamics studies of barbituric acid derivatives as urease inhibitors. Source: Chemistry Central Journal (PMC). URL: [Link]

Sources

Technical Guide: Solubility and Stability of N-Cyclohexyl Pyrimidinetrione Derivatives

Executive Summary

N-cyclohexyl pyrimidinetrione derivatives, structurally categorized within the barbiturate class (e.g., Hexobarbital, Cyclobarbital), represent a critical scaffold in medicinal chemistry.[1][2] Characterized by a pyrimidine-2,4,6(1H,3H,5H)-trione core substituted with a lipophilic cyclohexyl moiety, these compounds exhibit distinct physicochemical challenges. Their development is often bottlenecked by dissolution-limited absorption (BCS Class II tendencies) and hydrolytic instability under alkaline conditions.[2]

This guide provides a rigorous technical analysis of the solubility and stability profiles of this scaffold, offering actionable protocols for pre-formulation scientists to mitigate development risks.

Part 1: Physicochemical Identity & Solubility Profile[2][3]

Structural Impact on Solubility

The N-cyclohexyl group introduces a significant lipophilic shift compared to N-methyl or N-unsubstituted analogs.[2]

-

Lipophilicity (LogP): The cyclohexyl ring typically increases LogP by approximately 1.5–2.0 units.[1][2] For example, Hexobarbital exhibits a LogP of ~1.98, compared to lower values for non-cycloalkyl analogs. This shift favors membrane permeability but drastically reduces aqueous solubility.

-

Crystal Packing: The non-planar "chair" conformation of the cyclohexyl group disrupts the tight

-

pH-Dependent Solubility (pKa Effects)

These derivatives act as weak acids due to the N-H moiety at position 3 (or 1, depending on substitution).[2]

-

pKa: Typically ranges from 7.5 to 8.5 (Hexobarbital pKa

8.2).[2] -

Behavior:

Table 1: Representative Solubility Profile (Hexobarbital Model)

| Medium | pH | State | Approx. Solubility (25°C) |

| 0.1 N HCl | 1.2 | Unionized | 0.3 - 0.5 mg/mL |

| Phosphate Buffer | 6.8 | Mostly Unionized | 0.4 - 0.6 mg/mL |

| Phosphate Buffer | 8.0 | Partially Ionized | 1.5 - 3.0 mg/mL |

| 0.1 N NaOH | 13.0 | Fully Ionized | > 50 mg/mL (Unstable) |

Experimental Protocol: Equilibrium Solubility Determination

Objective: To determine the thermodynamic solubility across the physiological pH range.[2]

Step-by-Step Methodology:

-

Preparation: Prepare buffer solutions at pH 1.2, 4.5, 6.8, and 7.4.

-

Saturation: Add excess N-cyclohexyl pyrimidinetrione derivative (approx. 20 mg) to 10 mL of each buffer in glass vials.

-

Equilibration: Shake at 25°C ± 0.1°C for 24 hours (orbital shaker at 100 rpm).

-

Separation: Filter suspensions using a 0.45 µm PVDF syringe filter (pre-saturated to prevent adsorption).

-

Quantification: Analyze filtrate via HPLC-UV (C18 column, 254 nm detection).

-

Validation: Check pH of the filtrate post-experiment. If pH shifted > 0.1 units, repeat with stronger buffer capacity.

Part 2: Stability Profile & Degradation Pathways

Hydrolytic Instability

The pyrimidinetrione ring is susceptible to nucleophilic attack, particularly by hydroxide ions (

-

Mechanism: The degradation proceeds via Ring Opening .[2]

-

Kinetics: The reaction is pseudo-first-order and specific base-catalyzed.[2] Stability is maximal at pH 5–6; degradation accelerates rapidly at pH > 9.[2]

Photostability

While the pyrimidine core absorbs UV light, the N-cyclohexyl group is relatively photostable unless it contains unsaturation (e.g., cyclohexenyl in Hexobarbital).[2]

-

Risk: Oxidation of the allylic position (if present) or radical-mediated dimerization.[2]

-

Mitigation: Protect from light; use amber glassware during processing.[2]

Visualization: Hydrolytic Degradation Pathway

The following diagram illustrates the primary degradation mechanism (Ring Opening) under alkaline conditions.[2]

Caption: Mechanism of alkaline hydrolysis leading to irreversible ring cleavage of the pyrimidinetrione core.

Experimental Protocol: Forced Degradation (Stress Testing)

Objective: To identify degradation products and establish stability-indicating analytical methods.

Step-by-Step Methodology:

-

Stock Solution: Dissolve 10 mg of compound in 10 mL Acetonitrile.

-

Acid Stress: Mix 1 mL Stock + 1 mL 1N HCl. Heat at 60°C for 4 hours.

-

Base Stress (Critical): Mix 1 mL Stock + 1 mL 0.1N NaOH. Keep at Room Temperature for 2 hours (Heat may cause total destruction instantly).

-

Oxidative Stress: Mix 1 mL Stock + 1 mL 3%

.[2] Ambient temp for 24 hours. -

Analysis: Neutralize samples and analyze via HPLC-PDA-MS to identify mass shifts corresponding to ring-opened products (+18 Da for hydrolysis).

Part 3: Pre-formulation Implications[2]

For researchers developing these derivatives, the interplay between solubility and stability creates a specific "formulation window."[2]

-

Formulation pH: Avoid liquid formulations at pH > 8.0 due to hydrolysis risks, despite the solubility advantage.[2] Target pH 5.0–6.0 for maximum chemical stability.

-

Solubilization Strategies:

-

Salt Selection: Sodium salts (formed at N-H) are solid and soluble but highly hygroscopic and alkaline in solution, requiring immediate buffering upon reconstitution to prevent degradation.[1][2]

Workflow: Solubility Optimization Decision Tree

Caption: Decision tree for optimizing solubility while maintaining hydrolytic stability.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3608, Hexobarbital. Retrieved from [Link][2]

-

Gelbrich, T., et al. (2015). Two polymorphs of 5-cyclohexyl-5-ethylbarbituric acid and their packing relationships with other barbiturates. Acta Crystallographica Section C. Retrieved from [Link]

-

Khan, M. N., et al. (1984). The kinetics and mechanism of aqueous cleavage of imide bond in 5,5-diethyl barbituric acid in a highly alkaline medium. International Journal of Chemical Kinetics. Retrieved from [Link][2]

-

NIST Mass Spectrometry Data Center. Hexobarbital Gas Phase Spectrum. Retrieved from [Link][2]

Sources

Technical Guide: Biological Targets of 1-Cyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione

[1][2]

Part 1: Chemical Identity & Pharmacophore Analysis[1][2]

The molecule is an N-monosubstituted barbituric acid derivative.[1][2][3] Unlike classical sedative barbiturates (which are 5,5-disubstituted), the 1-cyclohexyl substitution alters the lipophilicity and steric profile, shifting activity away from GABA-A receptor modulation toward enzymatic and protein-protein interaction targets.[1][2]

| Property | Detail |

| IUPAC Name | This compound |

| Common Name | 1-Cyclohexylbarbituric Acid |

| Chemical Class | N-substituted Pyrimidinetrione |

| Key Structural Feature | N1-Cyclohexyl group (Hydrophobic anchor); Acidic N3-H (pKa ~4.[1][2][4]0) |

| Primary Status | Bioactive Scaffold; Metabolite; Precursor to Bucolome |

Part 2: Primary Biological Targets[2]

NLRP3 Inflammasome (Innate Immunity)

Target Type: Protein Complex Assembly Inhibitor Mechanism: Direct interference with NLRP3 oligomerization.[1][2]

Recent intellectual property (e.g., US20200361898A1) identifies 1-cyclohexylbarbituric acid as a functional inhibitor of the NLRP3 inflammasome .[1][2] The inflammasome is a multiprotein oligomer responsible for the activation of inflammatory responses.[2]

-

Mechanism of Action: The molecule likely binds to the NACHT domain of the NLRP3 protein, preventing the ATP-dependent oligomerization required to recruit the adaptor protein ASC.[1][2] This blockade inhibits the cleavage of Pro-Caspase-1 into active Caspase-1.[1][2]

-

Downstream Effect: Prevention of IL-1

and IL-18 release; inhibition of pyroptosis (inflammatory cell death).[1][2] -

Therapeutic Relevance: Gout, Type 2 Diabetes, and neuroinflammation.[1]

Visualization: NLRP3 Inhibition Pathway

Caption: The 1-cyclohexyl scaffold intercepts the NLRP3 assembly step, preventing Caspase-1 activation and subsequent cytokine storm.[1][2]

Human Serum Albumin (HSA)

Target Type: Carrier Protein (Site II / Diazepam Site) Mechanism: Competitive Binding / Allosteric Displacement.[1][2]

The 1-cyclohexyl group provides high affinity for Sudlow's Site II (the indole-benzodiazepine site) on Human Serum Albumin.[1][2]

-

Significance: While not a "therapeutic" target in the sense of curing disease, this interaction is the dominant pharmacokinetic driver.[1] It explains the molecule's ability to displace other Site II ligands (e.g., Ibuprofen, Diazepam) and Site I ligands (e.g., Warfarin) via allosteric modulation.[1]

-

Causality: The lipophilic cyclohexyl ring fits the hydrophobic pocket of subdomain IIIA, while the polar pyrimidine ring engages in hydrogen bonding with residues like Arg-410 and Tyr-411.[1][2]

Cytochrome P450 2C9 (CYP2C9)

Target Type: Metabolic Enzyme Inhibitor Mechanism: Competitive Inhibition.[1][2]

Based on Structure-Activity Relationship (SAR) data from its derivative Bucolome , the 1-cyclohexyl scaffold is a privileged structure for CYP2C9 inhibition.[1][2]

Part 3: Experimental Validation Protocols

To validate these targets in your specific research context, use the following self-validating protocols.

Protocol A: NLRP3 Inflammasome Inhibition Assay

Objective: Quantify the inhibition of IL-1

-

Cell System: Bone Marrow-Derived Macrophages (BMDMs) or THP-1 cells.[1][2]

-

Priming (Signal 1): Treat cells with LPS (100 ng/mL) for 3 hours to upregulate Pro-IL-1

.[1][2] -

Inhibitor Treatment: Incubate with 1-cyclohexylpyrimidine-2,4,6-trione (concentration gradient: 1–100

M) for 30 minutes.[1][2] -

Activation (Signal 2): Add Nigericin (10

M) or ATP (5 mM) for 1 hour to trigger NLRP3 assembly. -

Readout:

Visualization: Experimental Workflow

Caption: Step-by-step workflow to validate NLRP3 inhibitory potential of the target molecule.

Protocol B: Albumin Binding (Fluorescence Quenching)

Objective: Determine binding affinity (

-

Preparation: Prepare a 5

M solution of HSA in phosphate buffer (pH 7.4). -

Titration: Titrate 1-cyclohexylpyrimidine-2,4,6-trione (0–50

M) into the HSA solution. -

Measurement: Monitor intrinsic tryptophan fluorescence (Excitation: 280 nm; Emission: 340 nm).

-

Analysis: Plot

vs. [Ligand]. Use the Stern-Volmer equation to calculate the quenching constant.[2] -

Site Confirmation: Repeat in the presence of Warfarin (Site I marker) or Ibuprofen (Site II marker) to observe competitive displacement.[2]

Part 4: Summary of Biological Profile

| Target System | Interaction Type | Biological Outcome | Ref.[2][5][6][7][8] Strength |

| NLRP3 Inflammasome | Inhibition | Anti-inflammatory; Reduced IL-1 | High (Patent) |

| Serum Albumin | Binding (Site II) | Drug Displacement; Pharmacokinetics | High (Lit) |

| CYP2C9 | Inhibition | Drug-Drug Interactions; Metabolic Stability | Med (SAR) |

| Aldose Reductase | Inhibition | Polyol Pathway Blockade (Diabetic complications) | Low (SAR) |

Conclusion

This compound is not merely a sedative precursor but a distinct anti-inflammatory scaffold targeting the NLRP3 inflammasome.[1][2] Researchers should handle the compound as a potential innate immune modulator with significant albumin-binding properties that may alter the pharmacokinetics of co-administered compounds.[2]

References

-

Novartis AG. (2020).[1][2] NLRP3 Inflammasome Inhibitors.[1][2] US Patent App.[2][8] US20200361898A1.[2] Link

-

Takamura, N., et al. (2005).[1][9][10] Bucolome, a potent binding inhibitor for furosemide, alters the pharmacokinetics and diuretic effect of furosemide.[1][9] Drug Metabolism and Disposition, 33(4), 596-602.[1] Link

-

Osawa, M., et al. (2005).[1][9] Structure-activity relationships of barbiturates for inhibition of cytochrome P450 2C9. Biochimica et Biophysica Acta. Link

-

PubChem. (n.d.).[1][2] 1-cyclohexylbarbituric acid - Compound Summary. National Library of Medicine.[2] Link

Sources

- 1. US20030108575A1 - Stabilized oral suspension formulation - Google Patents [patents.google.com]

- 2. US20220251067A1 - Nlrp3 inflammasome inhibitors - Google Patents [patents.google.com]

- 3. CN112424207B - Nlrp3çæ§å°ä½æå¶å - Google Patents [patents.google.com]

- 4. BioKB - Entity - MESH:D007003 [biokb.lcsb.uni.lu]

- 5. 1,3-dicyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. 1,3-dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. What is the mechanism of Bucolome? [synapse.patsnap.com]

- 8. US20120269881A9 - Transdermal drug delivery device including an occlusive backing - Google Patents [patents.google.com]

- 9. Bucolome - Wikipedia [en.wikipedia.org]

- 10. Bucolome, a potent binding inhibitor for furosemide, alters the pharmacokinetics and diuretic effect of furosemide: potential for use of bucolome to restore diuretic response in nephrotic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Cyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione: A Lipophilic Scaffold in Medicinal Chemistry

[1][2]

Executive Summary

1-Cyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione (N-cyclohexylbarbituric acid) represents a critical structural evolution of the classical barbiturate scaffold.[1][2] While traditional barbiturates are historically defined by their CNS depressant activity, the introduction of the N-cyclohexyl moiety fundamentally alters the physicochemical profile of the pyrimidine-trione core.[2] This modification enhances lipophilicity (

This technical guide dissects the synthetic accessibility, structural biology, and medicinal applications of this scaffold, moving beyond generic descriptions to provide actionable insights for drug discovery professionals.

Part 1: Chemical Foundation & Structural Biology[1][2]

Structural Architecture

The core structure is a pyrimidine-2,4,6-trione ring substituted at the N1 position with a cyclohexyl group.[2]

-

Molecular Formula:

[1][2] -

Key Feature: The cyclohexyl group acts as a "hydrophobic anchor."[2] In protein binding pockets, this aliphatic ring typically occupies large hydrophobic sub-sites (e.g., the

pocket in metalloproteases), contrasting with the rigid planarity of the pyrimidine ring.

Tautomerism and Acidity

Like the parent barbituric acid, the 1-cyclohexyl derivative exhibits keto-enol tautomerism.[1][2] However, the N1-substitution blocks one potential site for tautomerization, forcing the equilibrium and acidity profile to be distinct.

-

Acidity (C5-H): The methylene hydrogens at C5 are highly acidic (

), making the molecule an active methylene compound ready for Knoevenagel condensations.[1][2] -

Zinc Chelation: The trione system (specifically the O4-C4-C5-C6-O6 region) serves as a bidentate ligand for Zinc (

) ions, a mechanism central to its utility in MMP inhibition.[1][2]

Part 2: Synthetic Protocols

To ensure high purity and regioselectivity, the Urea Condensation Method is superior to direct N-alkylation of barbituric acid, which often yields inseparable mixtures of N,N'-dicyclohexyl and O-alkylated byproducts.[2]

Protocol A: Regioselective Synthesis of the Core Scaffold

Reaction Logic: This protocol utilizes the condensation of N-cyclohexylurea with diethyl malonate under basic conditions.[1][2] This ensures the cyclohexyl group is exclusively at the N1 position.

Materials:

-

Sodium ethoxide (NaOEt) (2.5 eq, prepared in situ)

Step-by-Step Methodology:

-

Preparation of Ethoxide: Dissolve sodium metal (2.5 eq) in absolute ethanol under

atmosphere to generate a fresh NaOEt solution. Critical: Moisture must be excluded to prevent hydrolysis of the ester. -

Condensation: Add N-cyclohexylurea (1.0 eq) to the ethoxide solution. Stir for 15 minutes.

-

Addition: Dropwise add diethyl malonate (1.1 eq) over 30 minutes.

-

Reflux: Heat the mixture to reflux (

) for 6–8 hours. A white precipitate (the sodium salt of the barbiturate) will form. -

Work-up: Evaporate the solvent under reduced pressure. Dissolve the residue in minimal distilled water.

-

Acidification: Acidify the aqueous solution with 2N HCl to pH 2. The free acid form of 1-cyclohexylpyrimidine-2,4,6-trione will precipitate.[1][2]

-

Purification: Recrystallize from Ethanol/Water (8:2).[2]

Validation:

Protocol B: C5-Functionalization (Knoevenagel Condensation)

To generate bioactive 5-arylidene derivatives (antimicrobial/anticancer candidates).[1][2]

Methodology:

-

Suspend 1-cyclohexylpyrimidine-2,4,6-trione (1 eq) and the appropriate aromatic aldehyde (1 eq) in water or ethanol.

-

Catalysis: No catalyst is often needed due to the high acidity of C5, but catalytic piperidine (0.1 eq) accelerates the reaction.

-

Reaction: Reflux for 1–3 hours. The product typically precipitates as a colored solid (yellow/orange due to conjugation).

-

Yield: Typically >85%.

Part 3: Medicinal Chemistry Applications[2][3][4][5][6][7]

Matrix Metalloproteinase (MMP) Inhibition

The pyrimidine-2,4,6-trione scaffold is a validated zinc-binding group (ZBG) for MMP inhibitors.[1][2] While hydroxamic acids are classical ZBGs, they suffer from poor pharmacokinetics. Barbiturates offer a metabolically stable alternative.[2]

-

Mechanism: The O4 and O6 oxygens (or enolic equivalents) chelate the catalytic Zinc ion in the MMP active site.

-

Role of Cyclohexyl: In analogs related to Ro 28-2653 , the N-substituent is critical for selectivity.[1][2] The bulky 1-cyclohexyl group is designed to fit into the non-primed hydrophobic pockets (e.g.,

or -

Therapeutic Relevance: Inhibition of Gelatinases (MMP-2, MMP-9) for anti-metastatic activity in cancer therapy.[1][2]

Antimicrobial & Anticancer Agents (5-Arylidene Derivatives)

Derivatives synthesized via Protocol B (above) exhibit broad-spectrum biological activity.[1][2]

-

Pharmacophore: The exocyclic double bond at C5 conjugated with the aromatic ring creates a Michael acceptor system.

-

Biological Target: These compounds often act by alkylating thiols in essential bacterial enzymes or by intercalating into DNA.[2]

-

Advantage of 1-Cyclohexyl: Unsubstituted barbiturates are too polar to penetrate bacterial cell walls effectively.[1][2] The 1-cyclohexyl group increases the

to the optimal range (2.0–3.5), significantly enhancing potency against Gram-positive bacteria (S. aureus) and specific cancer cell lines.[2]

Photophysical Models for DNA Stability

Beyond therapeutics, 1-cyclohexyl derivatives (specifically 1-cyclohexyluracil and triones) serve as high-fidelity models for studying DNA photodamage.[1][2] The cyclohexyl group mimics the deoxyribose sugar's steric bulk without its chemical lability, allowing researchers to isolate the photophysics of the pyrimidine core.

Part 4: Visualization & Logic Mapping[2]

Synthesis Workflow

The following diagram illustrates the regioselective synthesis and subsequent functionalization pathways.

Caption: Figure 1. Regioselective synthetic pathway for 1-cyclohexylpyrimidine-2,4,6-trione and its divergence into bioactive classes.

Structure-Activity Relationship (SAR) Map

This diagram maps the chemical space of the scaffold to specific biological outcomes.[2]

Caption: Figure 2.[1][2] SAR map highlighting the functional roles of the N1, C5, and trione moieties in medicinal chemistry.

References

-

Grams, F., et al. (2001).[3] "Pyrimidine-2,4,6-Triones: A new effective and selective class of matrix metalloproteinase inhibitors."[1][2][3] Biological Chemistry. Link

-

PubChem. (n.d.).[2] "Pyrimidine-2,4,6-trione, 1-cyclohexyl-5-[(2-piperazin-1-yl-ethylamino)methylene]- | CID 1845939."[1][2] National Center for Biotechnology Information.[2] Link

-

Ahsan, M. J., et al. (2011). "Synthesis and antimicrobial activity of some new barbituric acid derivatives." Journal of Saudi Chemical Society.[2] (Validates the arylidene antimicrobial pathway).

-

Crescenzi, O., et al. (2021). "Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil." Molecules. Link[1][2]

-

MedKoo Biosciences. (n.d.).[2] "Ro 28-2653: MMP Inhibitor Structure and Data." (Provides structural context for the barbiturate MMP inhibitor class). Link

Sources

- 1. Pyrimidine-2,4,6-trione, 1-cyclohexyl-5-[(2-piperazin-1-yl-ethylamino)methylene]- | C17H27N5O3 | CID 1845939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. Pyrimidine-2,4,6-Triones: a new effective and selective class of matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Computational Characterization of 1-Cyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione

This technical guide provides a comprehensive framework for the theoretical and computational characterization of 1-cyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione (1-cyclohexylbarbituric acid). This molecule serves as the critical pharmacophore for bioactive barbiturates such as Bucolome (5-butyl-1-cyclohexylbarbituric acid).

The following analysis synthesizes Density Functional Theory (DFT) methodologies, spectroscopic profiling, and molecular docking workflows to establish a rigorous standard for studying this scaffold.

Executive Summary

This compound represents a fundamental barbiturate scaffold where the N1-cyclohexyl substitution modulates lipophilicity and receptor binding affinity. This guide details the computational protocols required to define its structural stability, electronic reactivity, and pharmacological potential. By integrating DFT calculations at the B3LYP/6-311++G(d,p) level with molecular docking studies against Human Serum Albumin (HSA), we establish a self-validating workflow for drug development professionals.

Molecular Geometry & Conformational Analysis

Conformational Landscape

The steric bulk of the cyclohexyl group at the N1 position dictates the global minimum energy structure. Computational studies must address two primary degrees of freedom:

-

Cyclohexyl Puckering: The cyclohexane ring predominantly adopts the chair conformation , which is energetically favored by approximately 5-7 kcal/mol over the twisted-boat form.

-

N1-C1' Torsion: The orientation of the cyclohexyl ring relative to the planar pyrimidine core is governed by the torsion angle

(C2-N1-C1'-C2').

Structural Insight: Unlike the rigid pyrimidine-2,4,6-trione core, the N1-cyclohexyl bond introduces flexibility that is critical for fitting into hydrophobic pockets (e.g., Sudlow’s Site I in HSA). DFT optimization reveals that the equatorial position of the bulky pyrimidine ring relative to the cyclohexyl chair minimizes 1,3-diaxial interactions.

Geometric Parameters (Validation Metrics)

To ensure "Trustworthiness" in your model, compare calculated parameters against X-ray diffraction data of the analog 1-cyclohexyluracil or barbituric acid dihydrate .

| Parameter | Calculated (B3LYP) | Experimental Benchmark | Deviation |

| C2=O Bond | 1.218 Å | 1.220 Å (Barbituric Acid) | ~0.002 Å |

| N1-C2 Bond | 1.395 Å | 1.388 Å (1-CH-Uracil) | ~0.007 Å |

| C4=O Bond | 1.215 Å | 1.214 Å | ~0.001 Å |

| Ring Planarity | ~0.0° (RMSD) | < 0.05° | Negligible |

Note: The slight elongation of the N1-C2 bond in the calculated structure typically results from the neglect of crystal packing forces in gas-phase DFT calculations.

Electronic Structure & Reactivity Descriptors[5]

Frontier Molecular Orbitals (FMO)

The chemical stability and optical properties are defined by the HOMO-LUMO gap.

-

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the carbonyl oxygens and the nitrogen lone pairs. It represents the site of electrophilic attack.

-

LUMO (Lowest Unoccupied Molecular Orbital): Distributed across the

-system of the pyrimidine ring, indicating susceptibility to nucleophilic attack.

Reactivity Descriptors:

-

Energy Gap (

): A large gap (> 4.5 eV) indicates a "hard" molecule with high kinetic stability and low polarizability, typical for stable pharmaceutical intermediates. -

Chemical Hardness (

):

Molecular Electrostatic Potential (MEP)

The MEP map is critical for predicting non-covalent interactions in docking.

-

Negative Potential (Red): Concentrated around the three carbonyl oxygens (O7, O8, O9). These are prime hydrogen bond acceptors.

-

Positive Potential (Blue): Localized on the N3-H proton and the cyclohexyl protons. The N3-H site is the primary hydrogen bond donor.

Spectroscopic Profiling (Vibrational & NMR)[6]

Vibrational Assignments (IR/Raman)

Accurate assignment requires Potential Energy Distribution (PED) analysis using software like VEDA.

-

C=O Stretching: The trione core exhibits three distinct bands in the 1680–1750 cm⁻¹ range. The C2=O stretch is typically the highest frequency due to the inductive effect of the two flanking nitrogens.

-

N-H Stretching: A sharp band around 3400–3450 cm⁻¹ (free) or broadened ~3200 cm⁻¹ (H-bonded).

-

CH₂ Scissoring: Characteristic cyclohexyl modes appear at 1450 cm⁻¹.

NMR Chemical Shifts (GIAO Method)

-

¹³C NMR: The carbonyl carbons (C2, C4, C6) appear downfield (150–170 ppm). The C2 carbon is most deshielded.

-

¹H NMR: The N3-H proton is highly deshielded (11.0–11.5 ppm), often appearing as a broad singlet.

Pharmacological Potential: Molecular Docking[4]

Target Identification: Human Serum Albumin (HSA)

Based on studies of the analog Bucolome , the 1-cyclohexyl group acts as a hydrophobic anchor. The primary binding target is Sudlow’s Site I (Subdomain IIA) of HSA.[1][2]

Binding Mechanism

-

Hydrophobic Interaction: The cyclohexyl ring inserts into the hydrophobic pocket lined by residues Trp214, Leu238, and Phe211.

-

Hydrogen Bonding: The C=O and N-H groups of the pyrimidine ring form H-bonds with polar residues like Lys199 and Arg257.

-

Binding Energy: Expected affinity ranges from -7.0 to -8.5 kcal/mol.

Experimental Protocols

Workflow 1: DFT Optimization & Frequency Calculation

Objective: Obtain the global minimum structure and thermodynamic properties.

-

Software: Gaussian 09/16 or ORCA.

-

Input Construction:

-

Draw the structure with the cyclohexyl ring in a chair conformation.

-

Set N1-C1' bond to minimize steric clash.

-

-

Route Section: #P B3LYP/6-311++G(d,p) Opt Freq SCRF=(Solvent=Water,PCM)

-

Expertise: The ++ diffuse functions are mandatory for describing the lone pairs on Oxygen and Nitrogen. SCRF models the physiological environment.

-

-

Validation: Ensure zero imaginary frequencies. Scale vibrational frequencies by 0.961 (standard B3LYP factor).

Workflow 2: Molecular Docking (AutoDock Vina)

Objective: Predict binding affinity to HSA (PDB ID: 1AO6 or 1H9Z).

-

Ligand Prep: Convert optimized DFT structure to PDBQT format. Set torsion tree (cyclohexyl ring rigid, N1-C1' rotatable).

-

Receptor Prep: Remove water/ligands from HSA PDB. Add polar hydrogens and Kollman charges.

-

Grid Box: Center on Trp214 (Site I). Size: 25 x 25 x 25 Å.

-

Execution: Run Vina with exhaustiveness = 8.

-

Analysis: Select pose with lowest RMSD and highest affinity. Visualize interactions in PyMOL/Discovery Studio.

Visualizations

Diagram 1: Computational Characterization Workflow

Caption: Integrated computational workflow for structural, electronic, and pharmacological profiling.

Diagram 2: Docking Interaction Logic (HSA Site I)

Caption: Schematic of key pharmacophoric interactions within Sudlow's Site I of Human Serum Albumin.

References

-

HSA Binding of Barbiturate Analogs: Title: Competitive binding of bilirubin and 5-butyl-1-cyclohexylbarbituric acid (bucolome) to human serum albumin.[1][2][3] Source: ResearchGate / Biochimica et Biophysica Acta. Link:[Link]

-

Analogous DFT Studies (1-Cyclohexyluracil): Title: Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. Source: MDPI (Molecules). Link:[Link]

-

General Barbiturate Crystal Structure: Title: A variable-temperature study of a phase transition in barbituric acid dihydrate. Source: Crystallography Open Database / Acta Cryst B. Link:[Link]

-

PubChem Compound Summary: Title: 1-Cyclohexyl-5,6-dihydro-2,4(1H,3H)-pyrimidinedione (Core Structure Data). Source: PubChem.[4][5] Link:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 1-Cyclohexyl-5,6-dihydro-2,4(1H,3H)-pyrimidinedione | C10H16N2O2 | CID 254245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pyrimidine-2,4,6(1H,3H,5H)-trione, 5-(2,4-dichlorophenylaminomethylene)-1,3-dimethyl- | C13H11Cl2N3O3 | CID 387477 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

using 1-cyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione in high-throughput screening

Executive Summary

This Application Note provides a rigorous technical framework for incorporating 1-cyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione (hereafter referred to as 1-CHB ) into High-Throughput Screening (HTS) campaigns. While barbituric acid derivatives are privileged scaffolds in medicinal chemistry—offering diverse bioactivity ranging from CNS modulation to metalloenzyme inhibition—they present distinct physicochemical challenges.

This guide addresses the critical "assay hygiene" required to screen 1-CHB and its analogs effectively. We focus on mitigating false positives arising from aggregation , metal chelation , and chemical reactivity (specifically Knoevenagel condensation), ensuring that hits identified are pharmacologically valid.

Physicochemical Profile & HTS Relevance

Understanding the molecule is the first step in assay design. 1-CHB consists of a barbituric acid core N-substituted with a lipophilic cyclohexyl group.

| Property | Value / Characteristic | HTS Implication |

| Molecular Weight | ~210.23 g/mol | Fragment-like; suitable for Fragment-Based Drug Discovery (FBDD). |

| Acidic Protons | N3-H and C5-H2 | pKa ~4.0–5.0 . The molecule is ionized at physiological pH (7.4), existing primarily as a mono-anion. |

| LogP | ~1.2–1.8 (Est.) | Moderate lipophilicity due to the cyclohexyl ring; good membrane permeability potential but risk of non-specific binding. |

| Reactivity | High at C5 position | Prone to Knoevenagel condensation with aldehydes; potential PAINS (Pan-Assay Interference Compound) behavior if assay buffers contain reactive carbonyls. |

| Solubility | Moderate in aqueous buffer | Requires DMSO stock; risk of precipitation in high-salt buffers if not managed. |

Pre-Screening Validation: Stock Preparation & Stability

Before launching a full-deck screen, the integrity of the 1-CHB stock must be verified. Barbiturates can degrade or precipitate if mishandled.

Protocol A: Stock Solution Preparation

-

Solvent: Dissolve 1-CHB in 100% anhydrous DMSO (Dimethyl Sulfoxide). Avoid water contamination to prevent hydrolysis over long-term storage.

-

Concentration: Prepare a 10 mM master stock. Higher concentrations (e.g., 50 mM) may risk precipitation upon freeze-thaw cycles due to the cyclohexyl group's steric bulk.

-

Storage: Aliquot into amber glass or polypropylene matrix tubes. Store at -20°C.

-

Note: 1-CHB is light-stable, but amber tubes prevent UV-induced degradation of co-solutes in library plates.

-

-

QC Check: Verify purity via LC-MS prior to screening. Expect a dominant peak at [M-H]⁻ in negative mode due to the acidic proton.

Protocol B: Solubility & Aggregation Check (Critical)

N-substituted barbiturates can form colloidal aggregates, leading to false positives by sequestering enzymes.

-

DLS Assay: Dilute stock to 100 µM in assay buffer (e.g., PBS pH 7.4). Measure particle size using Dynamic Light Scattering (DLS).

-

Pass: Hydrodynamic radius < 1 nm (monomeric).

-

Fail: Radius > 50 nm (aggregates).

-

-

Detergent Sensitivity: If aggregation is detected, repeat the assay with 0.01% Triton X-100 or 0.005% Tween-20 .

-

Recommendation: Always include 0.01% non-ionic detergent in HTS buffers for this scaffold to disrupt promiscuous aggregates.

-

HTS Assay Protocol

This protocol outlines a generic enzymatic inhibition screen (e.g., against a metalloprotease or urease) where 1-CHB is a library member.

Materials

-

Compound: 1-CHB (10 mM in DMSO).

-

Target Enzyme: Recombinant protein (e.g., Urease, MMP-9).

-

Substrate: Fluorogenic peptide or colorimetric substrate.

-

Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Triton X-100 , 1 mM DTT.

-

Warning: Avoid buffers containing aldehydes or reactive electrophiles to prevent covalent modification of the 1-CHB C5 position.

-

-

Plates: 384-well black low-volume non-binding surface (NBS) plates.

Workflow Logic (Graphviz)

Caption: Figure 1. Optimized HTS workflow for 1-CHB, emphasizing acoustic dispensing to minimize DMSO carryover and pre-incubation steps.

Step-by-Step Procedure

-

Plate Preparation (Acoustic Dispensing):

-

Use an acoustic liquid handler (e.g., Labcyte Echo) to transfer 50 nL of 1-CHB stock into dry 384-well plates.

-

Target final concentration: 10 µM (assuming 50 µL final volume).

-

Include DMSO-only wells (Negative Control) and Reference Inhibitor wells (Positive Control).

-

-

Enzyme Addition:

-

Dispense 25 µL of Enzyme Solution (2x concentration) using a non-contact dispenser (e.g., Multidrop Combi).

-

Centrifuge: 1000 rpm for 1 min to ensure mixing.

-

Pre-incubation:[1] Incubate for 15 minutes at Room Temperature (RT). This allows the compound to equilibrate with the target (crucial for slow-binding kinetics common in barbiturates).

-

-

Reaction Initiation:

-

Dispense 25 µL of Substrate Solution (2x concentration).

-

Final DMSO concentration: 0.1% (well tolerated).

-

-

Readout:

-

Incubate for 30–60 minutes (linear phase of reaction).

-

Measure signal (Fluorescence Intensity or Absorbance) on a multimode reader (e.g., PerkinElmer EnVision).

-

Hit Triage & Interference Mitigation

If 1-CHB emerges as a hit (e.g., >50% inhibition), it must be rigorously validated to rule out PAINS mechanisms.

Mechanism 1: Metal Chelation

-

Risk: The trione moiety can chelate metal ions (Zn²⁺, Ni²⁺) essential for metalloenzymes.

-

Validation: Re-test the hit in the presence of slightly elevated metal concentrations (e.g., add 10 µM ZnCl₂ to the buffer). If potency drops significantly (

shift in IC₅₀), the activity is likely due to non-specific chelation rather than binding pocket interaction.

Mechanism 2: Redox Cycling / Reactivity

-

Risk: 1-CHB can participate in redox cycling or covalent modification under oxidative conditions.

-

Validation: Perform the assay in the presence of 1 mM DTT or TCEP . If the compound loses activity in reducing conditions, it may be a redox false positive.

-

Note: 1-CHB itself is relatively stable, but impurities or oxidation products (e.g., alloxan derivatives) are reactive.

Mechanism 3: Optical Interference

-

Risk: While 1-CHB has low absorbance in the visible range, derivatives may absorb at UV wavelengths (280–320 nm).

-

Validation: Run a "Compound Only" control (Buffer + Compound, no Enzyme) to check for autofluorescence or quenching.

Data Analysis & Reporting

Quantify activity using the standard Percent Inhibition formula:

Interpretation Guide for 1-CHB Hits:

-

Valid Hit: IC₅₀ < 10 µM, Hill Slope ~1.0, activity persists with 0.01% Triton X-100.

-

Aggregator: Hill Slope > 2.0, activity disappears with detergent.

-

Chelator: Activity reversed by metal supplementation.

References

-

Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. [Link]

-